4-(indolin-1-ylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzothiazole (BT) sulfonamides, which includes compounds like 4-(indolin-1-ylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide, starts from simple commercially available building blocks (benzo [d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes an indolin-1-ylsulfonyl group, a 4-methoxybenzo[d]thiazol-2-yl group, and a benzamide group.Chemical Reactions Analysis
The labile N-H bond in N-monoalkylated BT-sulfonamides further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction . N-Alkyl-N-aryl BT-sulfonamides were accessed with the help of the Chan-Lam coupling reaction .Scientific Research Applications
Neuroprotective and Anti-Alzheimer's Applications
Compounds with similar structural features have been developed as selective inhibitors for histone deacetylase 6 (HDAC6), showing potent neuroprotective activity and the potential to ameliorate Alzheimer's disease phenotypes. These compounds have demonstrated the ability to decrease the level of phosphorylation and aggregation of tau proteins, potentially offering a treatment pathway for neurodegenerative diseases (Hsueh-Yun Lee et al., 2018).
Anticancer Activity
N-Arylsulfonylimidazole derivatives, structurally related to the query compound, have been investigated for their anticancer activity against various human cancer cell lines. These studies suggest the potential of such compounds to serve as scaffolds for developing novel anticancer agents, especially those with modifications on the indoline ring (S. Subramanian et al., 2016).
Antimicrobial and Antifungal Agents
Thiazole and benzamide derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds show promise in combating microbial infections, with some derivatives exhibiting significant activity against a range of pathogenic strains (D. Bikobo et al., 2017).
Mechanism of Action
Target of Action
The primary targets of 4-(indolin-1-ylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide are Mnk1 and Mnk2 kinases . These kinases play a crucial role in tumor development, making them promising targets for cancer therapy .
Mode of Action
this compound interacts with its targets, Mnk1 and Mnk2, by inhibiting their activity . This inhibition results in the suppression of cell growth and causes cell cycle arrest .
Biochemical Pathways
The compound affects the Mnk-eIF4E axis, a pathway that plays a crucial role in tumor development . By inhibiting Mnk kinases, this compound effectively downregulates the downstream proteins -eIF4E, Mcl-1, and c-myc .
Pharmacokinetics
The ADME properties of this compound contribute to its bioavailability. The compound exhibits remarkable stability in rat plasma and rat and human microsomes , which suggests it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of cell growth, induction of cell cycle arrest, and downregulation of certain proteins . These effects contribute to its potential as a cancer therapy.
Properties
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S2/c1-30-19-7-4-8-20-21(19)24-23(31-20)25-22(27)16-9-11-17(12-10-16)32(28,29)26-14-13-15-5-2-3-6-18(15)26/h2-12H,13-14H2,1H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIHSPJJQNCYDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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